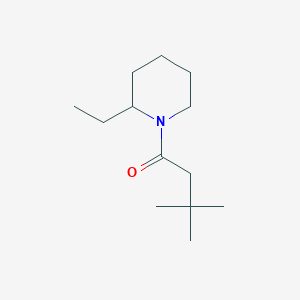![molecular formula C8H11NOS B7500453 N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
N-[1-(2-thienyl)ethyl]-acetamide
Vue d'ensemble
Description
N-[1-(2-thienyl)ethyl]-acetamide, also known as thienylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The exact mechanism of action of N-[1-(2-thienyl)ethyl]-acetamidemide is not fully understood. However, it is believed to work through the modulation of various neurotransmitters and receptors in the brain. Thienylacetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and pain perception.
Biochemical and Physiological Effects
Thienylacetamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain in animal models of inflammation and pain-related disorders. Additionally, N-[1-(2-thienyl)ethyl]-acetamidemide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Thienylacetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research studies. Additionally, it has been shown to have low toxicity levels, making it a safe compound for use in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for N-[1-(2-thienyl)ethyl]-acetamidemide research. One direction is to further investigate its potential therapeutic applications in pain and inflammation-related disorders. Additionally, more research could be done to understand its mechanism of action and identify potential targets for drug development. Finally, studies could be done to investigate the potential neuroprotective effects of N-[1-(2-thienyl)ethyl]-acetamidemide in various neurodegenerative disorders.
Conclusion
Thienylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to be learned about N-[1-(2-thienyl)ethyl]-acetamidemide, its potential future directions suggest that it could be a promising candidate for the development of new drugs to treat various disorders.
Applications De Recherche Scientifique
Thienylacetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-[1-(2-thienyl)ethyl]-acetamidemide has been studied for its potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6(9-7(2)10)8-4-3-5-11-8/h3-6H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZUWSWKXUEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-thienyl)ethyl]-acetamide | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

